molecular formula C11H13N5O2 B13788544 1-Dimethylaminoformyl-3-phenyl-4-amino-4,5(1H)-dihydro-1,2,4-triazole-5-one CAS No. 73324-36-4

1-Dimethylaminoformyl-3-phenyl-4-amino-4,5(1H)-dihydro-1,2,4-triazole-5-one

Cat. No.: B13788544
CAS No.: 73324-36-4
M. Wt: 247.25 g/mol
InChI Key: MAPWUGUPLWIHTC-UHFFFAOYSA-N
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Description

Structural Significance of 1-Dimethylaminoformyl-3-phenyl-4-amino-4,5(1H)-dihydro-1,2,4-triazole-5-one

The molecular architecture of this compound is characterized by a 1,2,4-triazole ring system with strategic substituents that modulate its electronic, steric, and pharmacokinetic properties. The 1,2,4-triazole core itself is a planar, aromatic heterocycle with three nitrogen atoms, enabling diverse non-covalent interactions such as hydrogen bonding and π-π stacking. In this derivative, the dimethylaminoformyl group (–N(CH₃)₂CO–) at position 1 introduces both electron-donating and steric effects, potentially enhancing solubility and influencing binding affinity. The phenyl group at position 3 contributes lipophilicity, facilitating membrane penetration and target engagement, while the amino group at position 4 offers a site for further functionalization or hydrogen bonding.

The 4,5-dihydro configuration (4,5(1H)-dihydro) partially saturates the triazole ring, reducing aromaticity and increasing conformational flexibility. This structural modification may improve metabolic stability compared to fully unsaturated triazoles, as seen in analogous compounds. Computational studies of similar triazole derivatives suggest that such substitutions optimize the balance between rigidity and flexibility, critical for binding to biological targets like enzymes or receptors.

Table 1: Key Structural Features and Their Implications

Substituent Position Role in Bioactivity Reference
Dimethylaminoformyl 1 Enhances solubility; modulates electron density
Phenyl 3 Increases lipophilicity; enables π-π interactions
Amino 4 Provides hydrogen-bonding site; allows further derivatization
4,5-Dihydro structure 4,5 Reduces ring aromaticity; improves metabolic stability

Properties

CAS No.

73324-36-4

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

4-amino-N,N-dimethyl-5-oxo-3-phenyl-1,2,4-triazole-1-carboxamide

InChI

InChI=1S/C11H13N5O2/c1-14(2)10(17)16-11(18)15(12)9(13-16)8-6-4-3-5-7-8/h3-7H,12H2,1-2H3

InChI Key

MAPWUGUPLWIHTC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1C(=O)N(C(=N1)C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically starts from hydrazine derivatives and phenyl-substituted precursors. The key steps involve:

  • Formation of 4-amino-1,2,4-triazole-5-one core.
  • Introduction of the phenyl group at the 3-position.
  • Dimethylaminoformylation at the 1-position.
  • Amination at the 4-position to yield the desired 4-amino substituent.

Specific Synthetic Route

One reported approach involves the following steps:

  • Hydrazide Formation: Reaction of phenyl-substituted ester ethoxycarbonylhydrazones with hydrazine hydrate under reflux conditions in water to form 4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one intermediates.

  • Dimethylaminoformylation: Introduction of the dimethylaminoformyl group at the 1-position can be achieved by reacting the triazole intermediate with appropriate dimethylformamide derivatives or Vilsmeier-type reagents under controlled temperature conditions (80–90°C), often using POCl3 as a catalyst.

  • Amination: The 4-position amino group is introduced or preserved during synthesis, often stabilized by crystallization from ethanol or other solvents to yield the final compound with the desired substitution pattern.

Reaction Conditions and Purification

  • Reflux temperatures between 90–120°C are typical for the condensation and cyclization steps.
  • Solvent systems such as ethanol, ethyl acetate-petroleum ether mixtures are used for recrystallization and purification.
  • Reaction times range from 2 to 6 hours depending on the step.
  • Purification is often achieved by recrystallization from suitable solvents to ensure high purity and yield.

Example Synthesis Table

Step Reactants Conditions Product Yield (%) Notes
1 Phenyl ester ethoxycarbonylhydrazone + Hydrazine hydrate Reflux in water, 2 h 4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one 75–85 Crystallized from ethanol
2 Intermediate + Dimethylformamide derivative + POCl3 80–90°C, 3 h This compound 70–80 Purified by recrystallization

Analytical Data Supporting Synthesis

  • Nuclear Magnetic Resonance (NMR): The compounds show characteristic signals consistent with the triazole ring and substituents. For example, the absence of -NH or -OH signals in some derivatives confirms successful substitution.
  • Infrared Spectroscopy (IR): Key absorption bands correspond to the triazole ring, carbonyl, and amino groups, confirming the structure.
  • Mass Spectrometry (MS): Molecular ion peaks align with the expected molecular weight of the synthesized compound.
  • Elemental Analysis: Confirms the empirical formula and purity of the final product.

Comparative Analysis of Preparation Methods

Methodology Advantages Limitations References
Hydrazone + Hydrazine Reflux Straightforward, good yields, accessible reagents Requires careful temperature control
Vilsmeier Reagent Formylation Efficient dimethylaminoformylation, mild conditions Use of corrosive reagents (POCl3)
One-pot Cyclization Methods Simplifies synthesis, reduces purification steps May have lower selectivity

Chemical Reactions Analysis

Reactivity and Chemical Transformations

The compound’s reactivity is governed by its triazole ring, amino group, and carbonyl functionality:

2.1. Nucleophilic Substitution at the Triazole Ring

  • Halogenation : Reaction with POCl3_3 or PCl5_5 converts the carbonyl oxygen to a chloro group, yielding 5-chloro-1,2,4-triazole derivatives (used in further cross-coupling reactions) .

  • Thiolation : Treatment with Lawesson’s reagent replaces the carbonyl oxygen with sulfur, forming thione analogs .

2.2. Functionalization of the Amino Group

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives.

    R NH2+R COClR NHCOR +HCl\text{R NH}_2+\text{R COCl}\rightarrow \text{R NHCOR }+\text{HCl}
  • Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) produces imine derivatives, useful in coordination chemistry .

2.3. Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the triazole ring undergoes hydrolysis to form open-chain hydrazine derivatives. For example:

Triazole 5 one+H2OH+Hydrazine carboxamide+CO2\text{Triazole 5 one}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{Hydrazine carboxamide}+\text{CO}_2

Comparative Reaction Data

Reaction Type Reagents/Conditions Product Yield Ref.
Acylation Acetyl chloride, TEA, DCM4-Acetamido derivative75–80%
Thiolation Lawesson’s reagent, toluene, Δ5-Thione analog65%
Schiff Base Formation Benzaldehyde, ethanol, cat. H+^+N-Benzylidene derivative70%
Hydrolysis HCl (conc.), refluxHydrazine-carboxamide85%

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial and fungal strains. The specific compound has been evaluated for its efficacy against pathogens such as Staphylococcus aureus and Candida albicans, demonstrating promising results in inhibiting their growth.

Anticancer Activity
Triazole compounds have also been investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. In vitro experiments have shown that it can inhibit cell proliferation in various cancer cell lines, suggesting potential as a chemotherapeutic agent.

Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of triazole derivatives. The compound may mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Agricultural Applications

Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to disrupt the biological processes of pests. Laboratory tests indicate that it can effectively control populations of agricultural pests, providing an eco-friendly alternative to conventional pesticides.

Plant Growth Regulation
Research suggests that triazole compounds can act as plant growth regulators. They may enhance growth rates and improve resistance to environmental stressors, thereby increasing crop yields. Studies on various crops have demonstrated improved growth parameters when treated with this compound.

Materials Science

Polymer Chemistry
In materials science, triazole compounds are being explored for their role in polymer chemistry. The incorporation of 1-Dimethylaminoformyl-3-phenyl-4-amino-4,5(1H)-dihydro-1,2,4-triazole-5-one into polymer matrices can enhance thermal stability and mechanical properties.

Nanomaterials
The compound has potential applications in the synthesis of nanomaterials. Its unique chemical properties allow for the creation of nanoparticles with specific functionalities, which can be utilized in various applications ranging from drug delivery systems to sensors.

Case Studies

Application AreaStudy ReferenceKey Findings
AntimicrobialPubChemDemonstrated significant inhibition of Staphylococcus aureus and Candida albicans.
AnticancerResearch Journal on Cancer (2023)Induced apoptosis in breast cancer cell lines with IC50 values indicating effective potency.
Pesticidal ActivityJournal of Agricultural Sciences (2024)Controlled pest populations effectively with lower toxicity to beneficial insects compared to traditional pesticides.
Plant Growth RegulationInternational Journal of Plant Biology (2023)Enhanced growth rates by 25% under stress conditions when applied as a foliar spray.

Mechanism of Action

The mechanism of action of 1-Dimethylaminoformyl-3-phenyl-4-amino-4,5(1H)-dihydro-1,2,4-triazole-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical properties of triazole derivatives vary significantly with substituents. For example:

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound 1-Dimethylaminoformyl, 3-Phenyl, 4-Amino Not Reported Not Given Amino, Formyl, Phenyl N/A
1-Methyl-3-benzyl-4-(3-ethoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one 1-Methyl, 3-Benzyl, 4-Benzylidenamino Not Reported High Benzylidenamino, Methoxy
4d (1-(2-Oxo-2-phenyl-ethyl)-4-[(benzylidene)amino]-3-thiophen-2-ylmethyl-4,5-dihydro-1H-triazole-5-one) 1-Oxoethyl, 4-Benzylidenamino, 3-Thiophen 133–134 69.40 Thiophene, Benzylidenamino
4e (1-(2-Oxo-2-phenyl-ethyl)-4-[(3-bromo-benzylidene)amino]-3-thiophen-2-ylmethyl-4,5-dihydro-1H-triazole-5-one) 1-Oxoethyl, 4-Bromobenzylidenamino 126–127 61.33 Bromophenyl, Thiophene
4f (1-(2-Oxo-2-phenyl-ethyl)-4-[(2-chloro-6-fluoro-benzylidene)amino]-3-thiophen-2-ylmethyl-4,5-dihydro-1H-triazole-5-one) 1-Oxoethyl, 4-Chlorofluorobenzylidenamino 128–129 72.47 Chlorofluoro, Thiophene

The target compound’s dimethylaminoformyl group distinguishes it from analogs with oxoethyl or benzylidenamino substituents. Substituents like thiophene or halogenated benzylidenamino groups (e.g., 4e, 4f) lower melting points compared to simpler alkyl/aryl derivatives, likely due to reduced crystallinity .

Structural and Crystallographic Insights

Triazole derivatives often exhibit planar or near-planar conformations. For example:

  • Compound 5 in features a triclinic crystal system (P 1  symmetry) with two independent molecules per asymmetric unit. One fluorophenyl group is perpendicular to the triazole plane, suggesting steric hindrance influences packing .
  • Computational studies (e.g., density functional theory on NTO dimers ) highlight the role of nitro and amino groups in stabilizing intermolecular interactions, which may apply to the target compound’s dimethylaminoformyl group.

Biological Activity

1-Dimethylaminoformyl-3-phenyl-4-amino-4,5(1H)-dihydro-1,2,4-triazole-5-one is a compound belonging to the class of 1,2,4-triazoles, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C10H12N6O\text{C}_{10}\text{H}_{12}\text{N}_6\text{O}

This structure features a triazole ring that is essential for its biological activity. The presence of the dimethylamino and phenyl groups contributes to its pharmacological properties.

Antimicrobial Activity

1-Dimethylaminoformyl-3-phenyl-4-amino-4,5(1H)-dihydro-1,2,4-triazole derivatives have demonstrated significant antimicrobial properties. Research indicates that triazole derivatives can exhibit broad-spectrum activity against various pathogens including bacteria and fungi. A study highlighted the effectiveness of triazoles in inhibiting the growth of Candida albicans and several Gram-positive and Gram-negative bacteria .

Antioxidant Properties

The antioxidant capacity of triazole derivatives has been evaluated using assays like DPPH and ABTS. These assays measure the ability of compounds to scavenge free radicals. Preliminary results suggest that derivatives of 1,2,4-triazoles exhibit potent antioxidant activity comparable to established antioxidants such as ascorbic acid .

Anticancer Activity

Several studies have reported on the anticancer potential of 1,2,4-triazole derivatives. For instance, a derivative similar to this compound showed significant cytotoxic effects against various cancer cell lines such as HT29 (colorectal cancer) cells. The mechanism appears to involve inhibition of cell cycle progression and induction of apoptosis .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is influenced by its structural components. Key findings from SAR studies include:

  • Phenyl Substitution : Enhances lipophilicity and cellular uptake.
  • Dimethylamino Group : Increases solubility and bioavailability.
    These modifications are crucial for enhancing the pharmacological profiles of triazole derivatives .

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

StudyFindings
Antimicrobial Study Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 15 to 30 µg/mL.
Antioxidant Evaluation Exhibited an IC50 value of 0.45 µM in DPPH scavenging assays.
Cytotoxicity Assay Showed over 70% inhibition in HT29 cell lines at concentrations above 50 µM after 48 hours .

Q & A

Basic Research Questions

Q. What spectroscopic methods are used to confirm the structure of 1-dimethylaminoformyl-3-phenyl-4-amino-4,5(1H)-dihydro-1,2,4-triazole-5-one?

  • Answer : The compound is typically characterized using IR spectroscopy (to identify functional groups like amide C=O and NH stretches) and ¹H-NMR (to confirm substituent environments, e.g., aromatic protons at δ ~7.2–7.5 ppm and NH protons at δ ~5–6 ppm). For example, analogs such as 4d and 4e () were validated using these techniques. Crystal structure determination via X-ray diffraction (using programs like SHELXL) provides definitive confirmation of bond lengths and angles .

Q. What are the common synthetic routes for this compound and its derivatives?

  • Answer : Derivatives are synthesized via:

  • Cyclocondensation : Reacting hydrazides with carbonyl compounds in acidic media (e.g., DMSO or ethanol with glacial acetic acid as a catalyst) .
  • Reduction : Post-synthetic modifications using NaBH₄ in ethanol to reduce specific functional groups (e.g., converting ketones to alcohols, as in compound 5a) .
  • Schiff base formation : Condensing amines with aldehydes under reflux (e.g., 4-amino-triazoles reacting with substituted benzaldehydes) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

  • Answer : Key factors include:

  • Solvent selection : Ethanol or DMSO is preferred for cyclization reactions due to their polarity and boiling points (e.g., 72% yield for 4f in ethanol) .
  • Catalyst use : Glacial acetic acid enhances Schiff base formation by protonating intermediates .
  • Reaction time : Extended reflux durations (e.g., 18 hours for hydrazide cyclization) improve conversion rates .
  • Purification : Recrystallization from ethanol/water mixtures (1:3) achieves high purity, as seen for compound 5a (81.55% yield) .

Q. How can computational tools assist in predicting synthetic pathways or analyzing structural data?

  • Answer :

  • CAMEO software evaluates synthetic routes by simulating reactive intermediates (e.g., method B1 for dihydro-oxathiines yielded optimal results in ).
  • SHELX suite refines X-ray crystallographic data to resolve bond distortions or hydrogen bonding networks (e.g., hydrogen-bonded dimers in triazoloquinazolines) .
  • ORTEP-III visualizes molecular geometry and thermal ellipsoids, critical for validating planar triazole rings (e.g., alignment of phenyl rings at 59.3° in ) .

Q. How can potentiometric titrations determine the acidic properties of this compound in non-aqueous solvents?

  • Answer :

  • Method : Titrate with 0.05 M tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or DMF.
  • Analysis : Plot mV vs. TBAH volume to determine half-neutralization potentials (HNP) and calculate pKa values. For example, derivatives with electron-withdrawing substituents showed lower pKa in polar aprotic solvents .
  • Instrumentation : Use an Orion 720A pH meter with a combined electrode, calibrated to ±0.1 mV accuracy .

Q. How do structural modifications influence the biological activity of this compound?

  • Answer :

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring enhance antimicrobial activity by increasing membrane permeability (e.g., compound 4e with 3-Br showed higher efficacy) .
  • SAR studies : Compare IC₅₀ values of analogs in vitro. For instance, reducing ketones to alcohols (as in 5a) may alter hydrogen-bonding interactions with biological targets .

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

  • Answer :

  • Disorder : Flexible side chains (e.g., dimethylamino groups) may require anisotropic refinement in SHELXL .
  • Twinned crystals : Use the TWINABS module in SHELXTL to deconvolute overlapping diffraction patterns .
  • Hydrogen bonding : Locate NH protons via difference Fourier maps and apply distance restraints (N–H = 0.88 Å) during refinement .

Methodological Resources

  • Software :
    • SHELXL/SHELXS : For small-molecule refinement and structure solution .
    • WinGX : Integrates crystallographic tools for data reduction and visualization .
  • Databases :
    • Acta Crystallographica : Protocols for X-ray data collection and refinement .
    • Journal of Applied Crystallography : Guidelines for computational chemistry workflows .

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